2-Amino-2-phenylbutanenitrile

Synthetic Chemistry Process Optimization α-Aminonitrile Synthesis

Researchers requiring precise α-aminonitrile building blocks for heterocyclic synthesis or pharmaceutical reference standards face supply inconsistency and non-validated purity. 2-Amino-2-phenylbutanenitrile eliminates this risk with a defined ethyl substitution pattern, yielding 81% in Strecker synthesis for reliable cost modeling, and serves as the mandated Trimebutine Impurity A reference for QC compliance. • Achieves 81% Strecker yield for predictable scale-up; • C10H12N2 (MW 160.22, LogP ~2.47) for controlled ADME tuning; • Available as free base or HCl salt (CAS 298689-33-5) at >98% purity.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B1645066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylbutanenitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC(C#N)(C1=CC=CC=C1)N
InChIInChI=1S/C10H12N2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7H,2,12H2,1H3
InChIKeyORNVMDCWFUHTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylbutanenitrile: Chemical Identity and Structural Differentiation from α-Aminonitrile Analogs for Scientific Procurement


2-Amino-2-phenylbutanenitrile (CAS 15023-66-4) is an α-aminonitrile derivative featuring a central α-carbon bearing an amino group (-NH₂), a nitrile group (-C≡N), a phenyl ring, and an ethyl substituent (C₁₀H₁₂N₂, MW 160.22 g/mol). This specific ethyl substitution pattern distinguishes it from the methyl analog (2-amino-2-phenylpropanenitrile, MW 146.19 g/mol) and the propyl analog (2-amino-2-phenylpentanenitrile, MW 174.24 g/mol), conferring unique steric and electronic properties that are critical for its utility as a synthetic intermediate and reference standard . The compound exists as a free base or as its hydrochloride salt (CAS 298689-33-5), with commercial availability at purities typically ≥95% for research applications .

Why 2-Amino-2-phenylbutanenitrile Cannot Be Casually Substituted with Other α-Aminonitriles in Research and Industrial Workflows


Within the α-aminonitrile class, subtle differences in alkyl chain length significantly alter physicochemical properties, reactivity profiles, and application-specific performance. 2-Amino-2-phenylbutanenitrile possesses an ethyl group at the α-position, whereas common analogs contain methyl (propanenitrile) or propyl (pentanenitrile) chains. This seemingly minor structural variation directly impacts lipophilicity (calculated LogP ≈ 2.47), steric hindrance during nucleophilic reactions, and intermolecular interactions, rendering the compound non-interchangeable with its homologs in established synthetic protocols or analytical methods . Generic substitution without verification of these specific parameters can lead to failed reactions, impure products, or invalid analytical results, underscoring the need for evidence-based selection.

Quantitative Comparative Evidence for 2-Amino-2-phenylbutanenitrile Against Closest Analogs


Synthesis Yield Comparison: 2-Amino-2-phenylbutanenitrile vs. α-Aminonitrile Class Baseline

A validated synthesis route for 2-Amino-2-phenylbutanenitrile via the Strecker-type reaction of propiophenone with KCN and NH₄Cl in NH₄OH/EtOH achieves an isolated yield of 81% . In comparison, typical Strecker syntheses for α-aminonitriles under analogous conditions often report yields in the 48-70% range [1][2]. This represents a yield advantage of approximately 11-33 percentage points for this specific compound when using the optimized protocol.

Synthetic Chemistry Process Optimization α-Aminonitrile Synthesis

Physicochemical Property Differentiation: LogP and Molecular Weight Comparison with Methyl and Propyl Analogs

2-Amino-2-phenylbutanenitrile exhibits a calculated LogP of 2.47 and a molecular weight of 160.22 g/mol, positioning its lipophilicity and size between the methyl analog (LogP ~1.95, MW 146.19) and the propyl analog (LogP ~2.99, MW 174.24) . These quantitative differences directly influence membrane permeability, protein binding, and chromatographic retention, making the compound a strategically distinct choice for applications requiring a specific balance of hydrophobicity and steric bulk.

Medicinal Chemistry QSAR Compound Procurement

Application-Specific Utility: 2-Amino-2-phenylbutanenitrile as a Certified Impurity Standard for Trimebutine Maleate

2-Amino-2-phenylbutanenitrile hydrochloride (CAS 298689-33-5) is formally designated and commercially supplied as 'Trimebutine Impurity A,' a critical reference standard for the quality control of the gastrointestinal drug Trimebutine Maleate . While 2-amino-2-phenylpropanenitrile and 2-amino-2-phenylpentanenitrile are not recognized as specified impurities in this pharmacopoeial context, the target compound is essential for method validation, system suitability testing, and batch release. Its availability as a high-purity (HPLC≥98%) certified standard directly enables compliance with regulatory impurity thresholds [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimal Research and Industrial Application Scenarios for 2-Amino-2-phenylbutanenitrile Driven by Quantitative Differentiation


As a High-Yield Intermediate in α-Aminonitrile-Derived Heterocycle Synthesis

The robust 81% isolated yield in Strecker synthesis makes 2-Amino-2-phenylbutanenitrile a cost-effective and reliable starting material for constructing complex heterocyclic scaffolds, such as 2-(3-oxoindolin-2-ylidene)acetonitriles via oxidative cyclization, where its specific ethyl substitution pattern facilitates improved yields and expanded reaction scope compared to other α-aminonitriles [1].

As a Certified Reference Standard for Trimebutine Maleate Impurity Profiling

Pharmaceutical quality control laboratories must utilize 2-Amino-2-phenylbutanenitrile hydrochloride (Trimebutine Impurity A) to meet regulatory requirements for the analysis of Trimebutine Maleate drug substance and product, ensuring accurate identification and quantification of this specific impurity at mandated thresholds [1].

In Medicinal Chemistry for Fine-Tuning Lipophilicity and Molecular Weight in Lead Series

Medicinal chemists can strategically incorporate 2-Amino-2-phenylbutanenitrile as a building block to achieve a specific LogP (~2.47) and molecular weight (160.22 g/mol) within a lead optimization campaign. This precise property profile—situated between the methyl and propyl analogs—allows for controlled modulation of ADME parameters without resorting to more drastic structural changes [1].

As a Model Substrate for Developing New α-Aminonitrile Synthesis Methodologies

Due to its well-defined synthesis and intermediate reactivity, 2-Amino-2-phenylbutanenitrile serves as an ideal model substrate for testing novel catalysts, reaction conditions, or green chemistry approaches in Strecker and related α-aminonitrile syntheses, with its 81% baseline yield providing a clear benchmark for optimization [1].

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